molecular formula C19H18N4O3 B11663997 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11663997
M. Wt: 350.4 g/mol
InChI Key: QDLVSRULPVBIOB-UDWIEESQSA-N
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Description

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a chemical compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for yield and purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: Various substitution reactions can occur at the phenyl or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of both dimethoxyphenyl and pyrazole moieties.

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18N4O3/c1-25-17-9-8-13(10-18(17)26-2)12-20-23-19(24)16-11-15(21-22-16)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+

InChI Key

QDLVSRULPVBIOB-UDWIEESQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3)OC

Origin of Product

United States

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